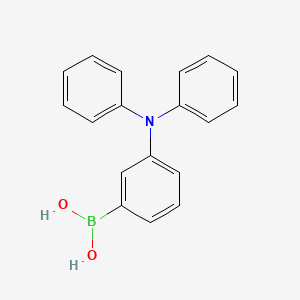

![molecular formula C10H11BrFN B2412022 [1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine CAS No. 1498996-76-1](/img/structure/B2412022.png)

[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

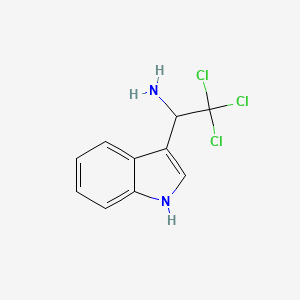

“[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1270569-77-1 . It has a molecular weight of 244.11 . The IUPAC name for this compound is (3-bromo-5-fluorophenyl)(cyclopropyl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at room temperature .Scientific Research Applications

Novel Biased Agonists for Serotonin Receptors

Research has identified derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which show promise as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including aryloxyethyl derivatives, have been found to preferentially stimulate ERK1/2 phosphorylation. They exhibit high affinity for 5-HT1A receptors and selectivity over other receptors like noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors. The leading compound from this series demonstrated potent antidepressant-like activity in animal models (Sniecikowska et al., 2019).

Synthesis of Acridin-9(10H)-ones

A study by Kobayashi et al. (2013) explored the synthesis of acridin-9(10H)-ones using 1-bromo-2-fluorobenzenes and butyllithium, followed by treatment with benzenamines or arylmethanamines. This method effectively produced 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones (Kobayashi et al., 2013).

Synthesis of 2,3-Dihydro-1H-isoindole-1-thiones

The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium was used to synthesize 2,3-dihydro-1H-isoindole-1-thiones. This process involved generating 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes, which then underwent intramolecular cyclization to produce 3-substituted and 3,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones (Kobayashi et al., 2013).

Interaction with 5-HT(1A) Receptors

A study investigated N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine for their interaction with 5-HT(1A) receptors. Electron-withdrawing substituents in the phenyl ring were found to decrease affinity for these receptors (Vallgårda et al., 1996).

Synthesis of 1-(2-Phenoxyphenyl)methanamines

Another study focused on the synthesis of 1-(2-phenoxyphenyl)methanamines, revealing analogues with dual serotonin and noradrenaline reuptake pharmacology. These compounds showed good metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock et al., 2008).

Molecular Docking, Antimicrobial, and Anticancer Studies

The synthesis and characterization of rare earth metal complexes condensed with 1-(furan-2-yl)methanamine were studied for their antimicrobial and anticancer activities. These complexes showed good biological efficacy against specific cancer cell lines and bacteria (Preethi et al., 2021).

Synthesis of 2-(2-Arylcyclopropyl)glycines

The synthesis of 2-(2-arylcyclopropyl)glycines, analogs of homophenylalanine, was achieved starting from simple aromatic aldehydes and acetylfuran. This process involved cyclopropanation and selective conversion of ketones to oxime ethers, leading to (2-arylcyclopropyl)(furan-2-yl)methanamines in optically pure form (Demir et al., 2004).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

[1-(3-bromo-5-fluorophenyl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2,6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATXGRVNPKGPNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

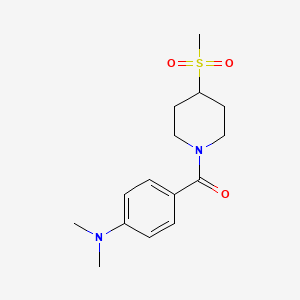

![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)

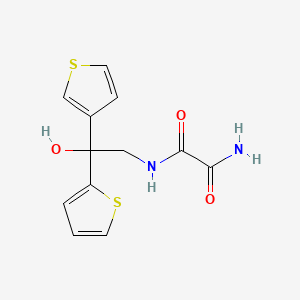

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2411940.png)

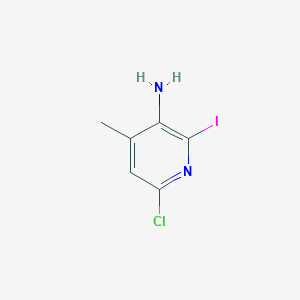

![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)

![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411949.png)

![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)

![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)